molecular formula C30H30N4O3S B2468355 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 866872-96-0

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2468355
CAS No.: 866872-96-0
M. Wt: 526.66
InChI Key: WAIRLDLICOJKGC-UHFFFAOYSA-N
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Description

2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidoindole core, a benzyl group, a methoxy group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides and suitable bases.

    Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

    Sulfanyl-acetamide linkage formation: This involves the reaction of the pyrimidoindole derivative with a thiol compound followed by acylation with an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidoindole core, potentially converting it to an alcohol.

    Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or bases.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may impart interesting properties to materials, making it useful in the development of new materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl and acetamide groups could play a role in binding to these targets, while the pyrimidoindole core might be involved in specific interactions with the active site.

Comparison with Similar Compounds

Similar Compounds

    2-({3-benzyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide: can be compared with other pyrimidoindole derivatives, benzylated compounds, and sulfanyl-acetamide compounds.

Uniqueness

  • The combination of the pyrimidoindole core with benzyl, methoxy, and sulfanyl-acetamide groups makes this compound unique. This unique structure could result in distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3S/c1-18-13-19(2)26(20(3)14-18)31-25(35)17-38-30-32-27-23-15-22(37-5)11-12-24(23)33(4)28(27)29(36)34(30)16-21-9-7-6-8-10-21/h6-15H,16-17H2,1-5H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIRLDLICOJKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)N(C5=C3C=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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